molecular formula C18H25NO6 B14028055 benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate

benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate

Cat. No.: B14028055
M. Wt: 351.4 g/mol
InChI Key: OCBUGPAQVZSMFX-JJXSEGSLSA-N
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Description

Benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyethoxy group, and a tetrahydrocyclopenta[d][1,3]dioxol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl carbamates and derivatives of tetrahydrocyclopenta[d][1,3]dioxol. Examples include:

Uniqueness

What sets benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

benzyl N-[(3aS,4R,6S,6aR)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate

InChI

InChI=1S/C18H25NO6/c1-18(2)24-15-13(10-14(16(15)25-18)22-9-8-20)19-17(21)23-11-12-6-4-3-5-7-12/h3-7,13-16,20H,8-11H2,1-2H3,(H,19,21)/t13-,14+,15+,16-/m0/s1

InChI Key

OCBUGPAQVZSMFX-JJXSEGSLSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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